Methyl D-galactofuranoside
Description
Contextualization within Glycoscience Research Paradigms
The study of Methyl D-galactofuranoside and other furanosides is integral to several research paradigms in glycoscience. These include the chemical synthesis of complex glycans to probe biological function, the elucidation of biosynthetic pathways in pathogenic organisms, and the investigation of carbohydrate-protein interactions that mediate host-pathogen recognition. nih.govontosight.ai The unique structural and conformational properties of the furanose ring present distinct challenges and opportunities for researchers, setting it apart from the more extensively studied pyranose systems. nih.govnih.gov
Historical Perspectives on Furanoside Chemistry and this compound Discovery
The history of furanoside chemistry is intertwined with the broader development of carbohydrate chemistry. While the six-membered pyranose ring was long considered the dominant form for sugars in solution, the existence of the five-membered furanose ring was recognized as a significant, albeit often less stable, alternative. The synthesis of furanosides initially posed a considerable challenge due to the thermodynamic preference for the pyranose form. researchgate.netnih.gov Early methods relied on kinetically controlled reactions, such as the Fischer glycosylation, to favor the formation of the furanosidic linkage. acs.orgresearchgate.net
The first identification of galactofuranose as a natural product occurred in 1937, when it was isolated from the fungal extracellular polysaccharide, galactocarolose, produced by Penicillium charlesii. nih.gov The synthesis of the first β-D-galactofuranosides was reported years later. nih.gov The discovery that galactofuranose is a component of glycoconjugates in various pathogenic microorganisms, but absent in mammals, spurred significant interest in its chemistry and biology. nih.govmit.edu This has led to the development of more sophisticated synthetic methods to access furanosides, including this compound, with high stereoselectivity, which are crucial for detailed biological investigations. nih.govrsc.org
Structural Elucidation Challenges in Furanosidic Systems
The structural elucidation of furanosidic systems, including this compound, presents unique challenges compared to their pyranosidic counterparts. researchgate.net The five-membered furanose ring is inherently more flexible and can adopt a wider range of conformations, often described by envelope (E) and twist (T) forms. nih.govbeilstein-journals.orgresearchgate.net This conformational flexibility complicates the interpretation of spectroscopic data, particularly from Nuclear Magnetic Resonance (NMR) spectroscopy, which is a primary tool for determining carbohydrate structure. researchgate.netcdnsciencepub.comjeolusa.com
In pyranosides, the relatively rigid chair conformations lead to more predictable NMR parameters. In contrast, the multiple, interconverting conformations of furanosides in solution can result in averaged NMR signals that are difficult to assign to a single, predominant structure. nih.govcdnsciencepub.com Techniques such as multidimensional NMR (e.g., COSY and NOESY) and computational modeling are often employed in tandem to unravel the complex conformational equilibria of furanosides. cdnsciencepub.comjeolusa.com The analysis is further complicated by the presence of numerous exocyclic carbon-carbon bonds, which introduce additional rotational degrees of freedom. researchgate.net Despite these challenges, advances in NMR techniques and computational chemistry have made it possible to gain detailed insights into the conformational preferences of furanosides, which is crucial for understanding their interactions with enzymes and other proteins. nih.govnih.gov
Significance of Furanosidic Linkages in Biological Systems
Furanosidic linkages, particularly those involving D-galactofuranose, play critical roles in the biology of a wide range of organisms, most notably in pathogenic microbes. researchgate.netoup.combohrium.com In many bacteria, fungi, and protozoa, galactofuranose is a key component of cell wall polysaccharides, glycoproteins, and glycolipids. oup.comnih.govmit.edu For instance, in Mycobacterium tuberculosis, the causative agent of tuberculosis, galactofuranose is an essential constituent of arabinogalactan (B145846), a major polysaccharide that is crucial for the structural integrity of the cell wall. nih.govnih.govacs.org Similarly, in the opportunistic fungal pathogen Aspergillus fumigatus, galactofuranose is a characteristic component of the cell wall galactomannan (B225805), which is a target for diagnostic assays. bohrium.com
The absence of galactofuranose in mammals makes the biosynthetic pathways responsible for its synthesis and incorporation into glycoconjugates an attractive target for the development of new antimicrobial drugs. oup.comnih.govmit.eduontosight.ai Enzymes such as UDP-galactopyranose mutase, which catalyzes the conversion of UDP-galactopyranose to the furanose form, are unique to these organisms and are therefore prime targets for inhibitor design. nih.govontosight.ai Furthermore, the furanosidic linkages themselves can be recognized by the host immune system, making them important antigenic determinants. nih.govresearchgate.netoup.com The study of these linkages is therefore central to understanding host-pathogen interactions and to the development of novel diagnostics and therapeutics.
This compound as a Model System in Glycoconjugate Research
This compound serves as a valuable model system in glycoconjugate research for several reasons. Its relatively simple and well-defined structure provides a tractable starting point for both synthetic and analytical studies of the more complex galactofuranose-containing glycans found in nature. ulisboa.ptresearchgate.net In chemical synthesis, it can be used as a building block for the assembly of larger oligosaccharides, allowing researchers to systematically probe the influence of different linkages and protecting groups on the properties of the final molecule. ulisboa.ptacs.org
From a biochemical perspective, this compound is an important substrate for studying the activity and specificity of enzymes involved in galactofuranose metabolism, such as galactofuranosidases and galactofuranosyltransferases. nih.govvulcanchem.com By using this simple glycoside, researchers can characterize the kinetic parameters of these enzymes and screen for potential inhibitors. For example, derivatives of this compound have been used to develop assays for detecting galactofuranosidase activity. nih.gov The insights gained from studies on this model compound are directly applicable to understanding the biosynthesis and function of the complex galactofuranose-containing glycoconjugates that are critical for the viability and virulence of many pathogenic organisms. oup.com
| Property | Value | Source |
| Molecular Formula | C7H14O6 | nih.gov |
| Molecular Weight | 194.18 g/mol | nih.gov |
| IUPAC Name | (2S,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol | nih.gov |
| ChEBI ID | CHEBI:139063 | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H14O6 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(2S,3R,4R)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol |
InChI |
InChI=1S/C7H14O6/c1-12-7-5(11)4(10)6(13-7)3(9)2-8/h3-11H,2H2,1H3/t3-,4-,5-,6+,7?/m1/s1 |
InChI Key |
ZSQBOIUCEISYSW-QTSLKERKSA-N |
Isomeric SMILES |
COC1[C@@H]([C@H]([C@@H](O1)[C@@H](CO)O)O)O |
Canonical SMILES |
COC1C(C(C(O1)C(CO)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for Methyl D Galactofuranoside and Its Derivatives
Chemoenzymatic Synthesis Strategies for Methyl D-galactofuranoside
Chemoenzymatic synthesis combines the precision of biological catalysts with the versatility of chemical reactions. This approach is particularly valuable in carbohydrate chemistry for achieving high stereoselectivity and regioselectivity under mild conditions.
Enzymatic glycosylation utilizes enzymes such as glycosidases and glycosyltransferases to form glycosidic bonds. While the primary role of glycosyl hydrolases (GHs) or glycosidases is to break these bonds, they can also be manipulated to synthesize them through transglycosylation or reverse hydrolysis. mdpi.com Glycosyltransferases (GTs) are nature's dedicated catalysts for this process, transferring an activated sugar donor to an acceptor molecule. preprints.org
A key challenge in furanoside synthesis is the availability of suitable biocatalysts. uliege.be However, research has demonstrated that enzymes with related substrate specificities can be repurposed. For instance, the arabinofuranosyl hydrolase Araf 51 from Clostridium thermocellum has been shown to recognize and utilize D-galactofuranoside (D-Galf) derivatives as donors for the synthesis of oligo-D-galactofuranosides. uliege.be This is attributed to the structural similarity between L-arabinofuranose (L-Araf) and D-Galf. uliege.be A chemoenzymatic method has been successfully employed to synthesize p-nitrophenyl β-D-galactofuranoside, a useful substrate for assaying β-D-galactofuranosidase activity. nih.gov This process involved a key step of selectively removing the pyranoside byproduct via enzymatic hydrolysis. nih.gov
Engineered enzymes, known as glycosynthases, have been developed to enhance synthetic efficiency. By mutating the catalytic nucleophile of a retaining glycosidase, the enzyme's hydrolytic activity is eliminated, allowing it to catalyze the transfer of an activated glycosyl donor (like a glycosyl fluoride) to an acceptor with high yields. mdpi.com
Biocatalytic transformations offer environmentally friendly alternatives to traditional chemical methods for synthesizing furanosides. rsc.org Glycoside hydrolases, while primarily catabolic, can be used under kinetic control to create glycosidic linkages, representing a growing field in synthetic biology. rsc.org
The table below illustrates the impact of specific mutations on the catalytic performance of CtAraf51 in the synthesis of β-D-galactofuranosyl-(1→3)-α-D-mannopyranoside, demonstrating a significant increase in transglycosylation yield compared to the wild-type enzyme.
| Enzyme Variant | Transglycosylation Yield (%) | Hydrolysis Yield (%) |
| Wild-Type | 15 | 85 |
| Mutant M1 | 35 | 65 |
| Mutant M2 | 57 | 43 |
| This table is based on research findings concerning the engineering of CtAraf51 to improve transglycosylation efficiency. nih.gov |
Chemical Synthesis Pathways to this compound
Purely chemical methods provide a powerful and flexible platform for the synthesis of this compound and its analogs, allowing for the creation of structures not accessible through enzymatic routes.
Achieving high stereoselectivity in the formation of the glycosidic bond is a central challenge in carbohydrate synthesis. nih.gov The outcome of a glycosylation reaction is influenced by the glycosyl donor, acceptor, promoter, and solvent. nih.gov A common strategy to control stereochemistry involves the use of a "participating group" at the C-2 position of the glycosyl donor. dtu.dk This group, typically an ester like acetate (B1210297) or benzoate (B1203000), forms a cyclic intermediate that shields one face of the sugar, directing the incoming acceptor to the opposite face to yield a 1,2-trans-glycoside. dtu.dknih.gov
For the synthesis of 1,2-cis-glycosides, non-participating groups (e.g., ethers like benzyl (B1604629) or silyl (B83357) ethers) are used at the C-2 position. dtu.dk In these cases, stereoselectivity is governed by other factors, including the anomeric effect and the choice of solvent and reaction conditions.
Various glycosyl donors have been developed, each with specific activation methods. Glycosyl trichloroacetimidates, activated by catalytic amounts of a Lewis acid such as tert-butyldimethylsilyl trifluoromethane (B1200692) sulfonate (TMSOTF) or boron trifluoride etherate (BF₃·Et₂O), are widely used for their high reactivity and stereoselectivity. nih.govrsc.org The table below summarizes a study on the optimization of reaction parameters for the glycosylation of a coumarin (B35378) acceptor with a D-glucose donor, demonstrating the efficacy of imidate donors with Lewis acid activation. rsc.org
| Donor | Activator/Promoter | Yield (%) |
| Glycosyl Bromide | Ag₂O | 30 |
| Glycosyl Bromide | Ag₂O, TMSOTf | 60 |
| Trichloroacetimidate (B1259523) (TCAI) | BF₃·Et₂O (0.2 eq) | 68 |
| Trichloroacetimidate (TCAI) | BF₃·Et₂O (1.0 eq) | 69 |
| Data adapted from a study on O-glycosylation methods for accessing coumarin glycosides, showcasing the optimization of donor and activator systems. rsc.org |
Other effective donors include thioglycosides, which are activated by electrophilic promoters like N-iodosuccinimide (NIS) in the presence of a catalytic acid. dtu.dk
The synthesis of complex carbohydrates like this compound would be impossible without the strategic use of protecting groups. jocpr.com These temporary modifications of hydroxyl groups prevent unwanted side reactions and allow for precise control over which positions are available for glycosylation or other functionalizations. jocpr.comresearchgate.net
Common protecting groups in furanoside synthesis include:
Acyl Groups: Esters such as acetate and benzoate are frequently used. They are stable under acidic conditions and are readily removed by base-catalyzed saponification. They also serve as participating groups at the C-2 position to direct 1,2-trans stereoselectivity. researchgate.net
Acetal Groups: Isopropylidene ketals are particularly useful for the simultaneous protection of cis-diols, a common feature in furanosides. For D-galactose, reaction with acetone (B3395972) under acidic conditions can yield 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose, which can be rearranged to the furanose form. researchgate.net
Silyl Ethers: Groups like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) offer tunable stability. They are typically installed using the corresponding silyl chloride and a base like imidazole (B134444) and are removed with fluoride (B91410) sources such as tetrabutylammonium (B224687) fluoride (TBAF). nih.gov
The selective removal of a single protecting group in the presence of others is a key strategy. For instance, a p-methoxybenzyl (PMB) ether at the C-5 position of a furanose derivative can be selectively cleaved using a catalytic amount of tin(II) chloride dihydrate or a dilute solution of trifluoroacetic acid (TFA), leaving other protecting groups intact. nih.gov
Regioselective functionalization involves modifying a single hydroxyl group within the this compound molecule. This is achieved through the careful application of the protecting group strategies described above. By protecting all but one hydroxyl group, that specific position becomes available for reaction, such as glycosylation to form a disaccharide or other chemical modifications. nih.gov
The synthesis of specific galactofuranosyl acceptors is a primary goal of regioselective protection. nih.gov For example, to create a (1→6)-linked disaccharide, a galactofuranoside derivative with a free hydroxyl group only at the C-6 position is required. This is accomplished by first protecting all hydroxyls and then selectively deprotecting the primary C-6 position.
An alternative chemical pathway involves the regioselective ring-opening of a strained precursor. The compound 1,4-anhydro-2,3,6-tri-O-benzyl-β-D-galactopyranose can be regioselectively opened with nucleophiles under acidic conditions to exclusively produce furanoside derivatives. researchgate.net Enzymatic methods can also provide high regioselectivity; engineered glycosidases have been shown to favor the formation of specific linkages, such as a β-(1→3) bond, offering a biocatalytic route to regioselective functionalization. nih.gov
Synthesis of this compound Analogs and Probes
The synthesis of analogs and probes based on the this compound scaffold is essential for investigating the enzymes involved in galactofuranose metabolism and for tracking the localization of galactofuranose-containing glycoconjugates. These synthetic targets often involve the preparation of specialized glycosyl donors and acceptors, the incorporation of reporter molecules, and the design of enzyme inhibitors.
The construction of oligosaccharides and other complex glycoconjugates containing D-galactofuranose (Galf) hinges on the availability of suitably protected glycosyl donors and acceptors. These building blocks must have a leaving group at the anomeric position (donors) or a free hydroxyl group at a specific position for glycosylation (acceptors), with all other hydroxyl groups masked by protecting groups.
A review of synthetic strategies highlights various methods for preparing partially protected D-Galf derivatives to serve as acceptors for creating (1→2), (1→3), (1→5), and (1→6) linkages. rsc.org The choice of protecting groups is critical, as it dictates which hydroxyl group is available for reaction and influences the stereochemical outcome of the glycosylation. Common protecting groups in carbohydrate chemistry include acetals (e.g., isopropylidene, benzylidene), ethers (e.g., benzyl), and esters (e.g., acetyl, benzoyl). The strategic application and removal of these groups allow for the regioselective formation of glycosidic bonds.
For instance, the synthesis of a methyl α-D-glucopyranosyl-(1→4)-α-D-galactopyranoside required the preparation of a specific galactopyranoside acceptor, methyl 2,3,6-tri-O-benzyl-α-D-galactopyranoside, and a glucopyranosyl trichloroacetimidate donor. nih.gov While this example involves a galactopyranoside, the principles of using selectively protected donors and acceptors are directly applicable to galactofuranoside synthesis. The synthesis of these building blocks often involves multiple steps of protection and deprotection to achieve the desired substitution pattern. nih.gov
Table 1: Examples of Protecting Group Strategies for Galactose Derivatives
| Starting Material | Reagents | Protected Intermediate | Purpose |
| D-Galactose | Acetone, H₂SO₄ | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | Protection of C1, C2, C3, C4 hydroxyls |
| Methyl α-D-glucopyranoside | Benzaldehyde, ZnCl₂ | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Selective protection of C4 and C6 hydroxyls |
| Methyl β-D-galactopyranoside | Pivaloyl chloride | Methyl 6-O-pivaloyl-β-D-galactopyranoside | Selective protection of the primary C6 hydroxyl |
This table provides illustrative examples of common protecting group strategies used in carbohydrate chemistry, which are foundational to the synthesis of specific galactofuranoside donors and acceptors.
To visualize and study the biological fate of galactofuranose-containing molecules, reporter tags such as fluorescent dyes or affinity labels like biotin (B1667282) are often incorporated. Additionally, bioconjugation handles, such as azides or alkynes for "click chemistry," provide a means for attaching galactofuranosides to other molecules like proteins or surfaces. lumiprobe.comirjweb.com
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of click chemistry, is a highly efficient and selective reaction for forming a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized one. irjweb.comwikipedia.org This methodology can be applied to carbohydrate chemistry by introducing an azide (B81097) or alkyne group onto the this compound scaffold. This functionalized sugar can then be "clicked" onto a molecule bearing the complementary reactive partner, such as a fluorescent probe or a solid support. nih.gov
Biotinylation is another common strategy for creating probes for affinity-based studies. A biotin molecule can be attached to this compound, typically through a linker arm, by forming a stable amide bond. This requires the introduction of an amino group onto the sugar, which can then be reacted with an activated biotin derivative. nih.gov
Fluorescent labeling can be achieved by attaching a fluorophore to the galactofuranoside. For example, dansyl chloride can be reacted with an amino-functionalized galactosaminide to produce a fluorescent N-dansyl derivative. Such fluorescent probes can be used in binding assays to study carbohydrate-protein interactions. acs.org
Table 2: Common Reporter Tags and Bioconjugation Handles
| Tag/Handle | Reactive Groups | Linkage Formed | Application |
| Click Chemistry | Azide, Alkyne | Triazole | Bioconjugation, Fluorescent Labeling |
| Biotin | Amine, Carboxylic Acid | Amide | Affinity Purification, Detection |
| Fluorescent Dyes | Amine, Isothiocyanate | Amide, Thiourea | Fluorescence Microscopy, Binding Assays |
This table summarizes common strategies for incorporating reporter tags and bioconjugation handles, which are applicable to the modification of this compound.
Since galactofuranose is present in the cell walls of various pathogens but absent in mammals, the enzymes involved in its metabolism are attractive targets for the development of new antimicrobial drugs. rsc.org The synthesis of this compound derivatives as potential enzyme inhibitors is a key area of research.
A common strategy is to synthesize glycomimetics where the glycosidic oxygen is replaced with a sulfur atom, forming a more stable thioglycosidic bond. These thiodisaccharides can act as competitive inhibitors of glycosidases. For example, a (1→6)-linked thiodisaccharide composed of two galactofuranosyl units was synthesized and shown to be a competitive inhibitor of the β-galactofuranosidase from Penicillium fellutanum with a Kᵢ of 3.62 mM. semanticscholar.org Similarly, galactofuranosyl-(1→5)-thiodisaccharide mimetics have been synthesized, with the derivative retaining the D-galactofuranose configuration at the reducing end showing stronger inhibition (Kᵢ = 0.15 mM) of the same enzyme. rsc.org
The synthesis of these inhibitors often involves the condensation of a per-O-acylated galactofuranose with a thiol in the presence of a Lewis acid catalyst like SnCl₄. researchgate.net A variety of alkyl, benzyl, and aryl 1-thio-β-D-galactofuranosides have been prepared using this method. The resulting thioglycosides, after deacylation, were tested as inhibitors of β-D-galactofuranosidase. researchgate.net Notably, 4-aminophenyl-1-thio-β-D-galactofuranoside was identified as a potent inhibitor. researchgate.net
Table 3: Examples of Galactofuranosidase Inhibitors Based on Galactofuranose
| Inhibitor Type | Linkage/Modification | Target Enzyme | Inhibition Constant (Kᵢ) |
| Thiodisaccharide | β-D-Galf-S-(1→6)-β-D-Galf-OMe | β-galactofuranosidase from P. fellutanum | 3.62 mM |
| Thiodisaccharide | β-D-Galf-(1→5)-5-thio-D-Galf-OMe | β-galactofuranosidase from P. fellutanum | 0.15 mM |
| Thioglycoside | 4-Aminophenyl-1-thio-β-D-galactofuranoside | β-galactofuranosidase from P. fellutanum | Not specified, but identified as the best inhibitor in its class |
This table presents data on synthesized galactofuranose-based inhibitors, highlighting the effectiveness of thiodisaccharide and thioglycoside analogs.
Automated Glycan Assembly (AGA) of Oligogalactofuranosides
Automated Glycan Assembly (AGA) has emerged as a powerful technology to expedite the synthesis of complex oligosaccharides, which is traditionally a labor-intensive process. semanticscholar.org This solid-phase methodology relies on a cycle of coupling a glycosyl donor building block to an acceptor linked to a solid support, followed by deprotection to reveal a new acceptor site for the next coupling reaction.
The first successful AGA of oligogalactofuranosides, including the synthesis of a 20-mer, has been reported. semanticscholar.org A key to this achievement was the development of differentially protected benzoyl-substituted galactofuranose thioglycoside building blocks. semanticscholar.org These building blocks were designed with a temporary 9-fluorenylmethoxycarbonyl (Fmoc) protecting group at either the C-5 or C-6 position, allowing for the programmed assembly of linear β-(1→5)- and β-(1→6)-linked oligogalactofuranosides. The use of a benzoyl group at the C-2 position provided anchimeric assistance, ensuring the desired trans-glycosidic linkages were formed with high stereoselectivity. semanticscholar.org
The AGA process involves a four-step cycle:
Acidic wash: To prepare the resin-bound acceptor for glycosylation.
Glycosylation: Coupling of the thioglycoside building block.
Capping: Acetylation of any unreacted hydroxyl groups to prevent the formation of deletion sequences.
Deprotection: Removal of the temporary Fmoc group to expose the hydroxyl group for the next glycosylation cycle. semanticscholar.org
This automated approach significantly accelerates the synthesis of long oligogalactofuranosides, providing access to well-defined structures for biological studies. semanticscholar.orgnih.gov The development of robust and scalable methods for preparing the necessary building blocks is crucial for the widespread application of this technology. osti.gov
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to make chemical processes more environmentally sustainable by reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. These principles are increasingly being applied to carbohydrate chemistry, including the synthesis of this compound and its derivatives.
Key areas of focus in green glycosylation chemistry include:
Alternative Solvents: Traditional glycosylation reactions often use volatile and hazardous organic solvents. Research has explored the use of greener alternatives such as ionic liquids and supercritical carbon dioxide (scCO₂). rsc.orgresearchgate.net For example, O-glycosides have been synthesized in scCO₂, avoiding the use of volatile organic compounds and transition metal activators. rsc.org
Catalysis: The use of efficient and recyclable catalysts can reduce waste and improve reaction efficiency. Enzymatic synthesis, using glycosidases or glycosyltransferases, offers a highly regio- and stereoselective alternative to chemical synthesis, often proceeding without the need for complex protecting group manipulations. nih.gov
Atom Economy: This principle, developed by Barry Trost, encourages the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. jocpr.comscranton.edu Addition reactions, for example, have a 100% atom economy, whereas substitution and elimination reactions generate by-products. Designing synthetic pathways for this compound that favor atom-economical reactions can significantly reduce waste.
Enabling Technologies: The use of technologies like ultrasound and microwave irradiation can accelerate reaction times and improve yields, often under milder conditions than traditional heating. rsc.org For instance, ultrasound-assisted dehydrative glycosylation of unprotected sugars has been shown to produce glycosides with good stereoselectivity. rsc.org
By incorporating these principles, the synthesis of this compound and its complex derivatives can be made more efficient, safer, and more environmentally friendly.
Advanced Spectroscopic and Stereochemical Characterization of Methyl D Galactofuranoside
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Structural Elucidation
NMR spectroscopy is a powerful method for investigating the solution-state structure and dynamics of Methyl D-galactofuranoside. By analyzing various NMR parameters, researchers can gain insights into the preferred ring conformations and the orientation of its substituents. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with NMR data to provide a more complete understanding of its conformational landscape. nih.gov For Methyl α-D-galactofuranoside, the lowest energy ring conformation is determined to be the 2E (envelope) form, a finding supported by both DFT calculations and solution NMR spectroscopy. nih.gov In contrast, for Methyl β-D-galactofuranoside, DFT calculations identify the 4E conformation as the lowest in energy, though this does not fully align with solution NMR spectroscopic results, highlighting the complex conformational behavior of the molecule in solution. nih.gov
The unequivocal assignment of proton (¹H) and carbon (¹³C) signals in the NMR spectra of this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. osti.gov
1D NMR: The 1D ¹H NMR spectrum provides initial information on the chemical environment of the protons, while the ¹³C NMR spectrum reveals the number of unique carbon atoms. For this compound, the anomeric region of the ¹³C spectrum is particularly informative for distinguishing between α and β anomers. researchgate.net
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It is crucial for tracing the proton connectivity within the galactofuranoside ring, allowing for the assignment of H-1 through H-6 protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to carbon atoms. By mapping the ¹H signals to their corresponding ¹³C signals, a complete and unambiguous assignment of the carbon skeleton can be made. osti.gov
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. nih.gov This is invaluable for confirming assignments and for identifying connectivity across the glycosidic bond (between the anomeric carbon C-1 and the methyl group's carbon).
The following table summarizes representative ¹H and ¹³C chemical shift data for Methyl α-D-galactofuranoside.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | 4.89 | 108.6 |
| 2 | 4.09 | 81.3 |
| 3 | 4.00 | 77.2 |
| 4 | 4.15 | 83.1 |
| 5 | 3.86 | 71.3 |
| 6a | 3.69 | 63.6 |
| 6b | 3.62 | 63.6 |
| OCH₃ | 3.34 | 57.0 |
Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.
Isotopic labeling is a powerful strategy to enhance NMR sensitivity and to simplify complex spectra, which is particularly useful for studying carbohydrates in larger structures like oligosaccharides or glycoconjugates. sigmaaldrich.com While not as commonly applied to a small molecule like this compound in isolation, the principles are central to advanced NMR studies.
In this approach, specific atoms in the molecule are replaced with their stable isotopes, most commonly ¹³C for carbon and ²H (deuterium) for hydrogen. sigmaaldrich.comnih.gov
¹³C Labeling: Uniform or site-specific incorporation of ¹³C can be achieved biosynthetically using ¹³C-labeled glucose as a precursor. sigmaaldrich.comunl.pt This allows for the measurement of ¹³C-¹³C coupling constants, which provide valuable information on dihedral angles and thus conformation. It also enables advanced experiments that rely on the higher abundance of the ¹³C isotope. osti.gov
²H (Deuterium) Labeling: Perdeuteration (labeling all non-exchangeable proton sites with deuterium) dramatically simplifies ¹H NMR spectra by removing most proton signals and reducing relaxation effects, which sharpens the signals of the remaining protons. eurisotop.com For this compound, selective introduction of ¹H at specific positions in an otherwise deuterated molecule can be used to probe local structure and dynamics with high resolution. nih.gov For instance, using specifically labeled precursors can introduce protonated methyl groups into a deuterated background, making them excellent probes for structural and dynamic studies. unl.ptnih.gov
Dynamic NMR (DNMR) techniques are used to study molecular processes that occur on the NMR timescale, such as conformational changes and restricted bond rotations. mdpi.com For this compound, DNMR can provide quantitative data on the energy barriers between different ring conformations (e.g., envelope and twist forms) and the rotation around the glycosidic C1-O bond.
The methodology involves recording NMR spectra at various temperatures. nih.gov At low temperatures, where the exchange between conformers is slow, separate signals for each conformer may be observed. As the temperature is increased, the rate of exchange increases, causing the signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. mdpi.com By analyzing the line shape of the signals as a function of temperature, the rate constants for the dynamic process can be determined, which in turn allows for the calculation of the activation energy (rotational barrier). mdpi.comnih.gov These studies are critical for understanding the anomeric effect, which influences the conformational preference of the methoxy (B1213986) group at the anomeric center (C-1).
Mass Spectrometry (MS) for Structural Confirmation and Oligosaccharide Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of this compound and for sequencing it within larger oligosaccharide chains. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). nih.govlongdom.org This precision allows for the unambiguous determination of the elemental formula of this compound (C₇H₁₄O₆). The ability to distinguish between compounds with the same nominal mass but different elemental compositions (isobars) makes HRMS an essential tool for confirming the identity of the compound. nih.gov The high resolving power of analyzers like Time-of-Flight (TOF) or Orbitrap is crucial for this application. nih.gov
HRMS Data for this compound (as [M+Na]⁺ adduct):
Molecular Formula: C₇H₁₄O₆
Calculated Exact Mass [M+Na]⁺: 217.0683 Da
Observed Mass [M+Na]⁺: Typically within ± 0.0005 Da of the calculated value.
Tandem Mass Spectrometry (MS/MS) is used to analyze the fragmentation patterns of ions, providing detailed structural information. youtube.com In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ or an adduct like [M+NH₄]⁺) of this compound is selected in the first mass analyzer. nih.govyoutube.com This ion is then fragmented by collision with an inert gas in a collision cell, a process known as collision-induced dissociation (CID). nih.govnih.gov The resulting product ions are analyzed in a second mass analyzer, generating a fragmentation spectrum. youtube.com
The fragmentation of glycosides is well-characterized and typically involves cleavage of the glycosidic bond and cross-ring cleavages. Analysis of the MS/MS spectrum of this compound reveals characteristic losses. For example, studies on ammonium (B1175870) adducts ([M+NH₄]⁺) show that fragmentation readily produces a protonated galactose ion at m/z 195 through the loss of ammonia (B1221849) and methanol. nih.gov Further fragmentation of this ion yields characteristic carbohydrate fragment ions. This fragmentation pathway analysis is crucial for distinguishing between isomers (e.g., furanose vs. pyranose) and for determining the linkage positions when this compound is part of a larger oligosaccharide. nih.govsigmaaldrich.com
| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Description |
| 212 ([M+NH₄]⁺) | 195 | NH₃ | Loss of ammonia |
| 212 ([M+NH₄]⁺) | 177 | NH₃ + H₂O | Loss of ammonia and water |
| 195 ([M+H]⁺) | 177 | H₂O | Loss of water |
| 195 ([M+H]⁺) | 163 | CH₃OH | Loss of methanol |
| 195 ([M+H]⁺) | 133 | C₂H₄O₂ | Cross-ring fragmentation |
Ion Mobility Mass Spectrometry for Gas-Phase Conformation
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful technique for separating and characterizing gas-phase ions based on their size, shape, and charge. This method provides valuable insights into the conformational landscape of flexible molecules like this compound, which can adopt different shapes in the absence of solvent.
In studies of galactofuranoside-containing oligosaccharides, high-resolution IMS has been employed to investigate the gas-phase behavior of these molecules when ionized as lithium adducts ([M+Li]⁺). These experiments reveal that even simple monosaccharide units can exhibit complex conformational profiles. For instance, IMS can distinguish between the α and β anomers of methyl galactofuranoside by subtle differences in their drift times, which reflect their distinct gas-phase shapes. Furthermore, multistage IMS experiments (MSⁿ), where ions are subjected to multiple rounds of fragmentation and analysis, have shown that the furanoside ring can undergo rearrangements and migrations under collisional dissociation conditions, highlighting its inherent flexibility.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in its solid, crystalline state. This technique yields precise atomic coordinates, allowing for the unambiguous determination of bond lengths, bond angles, and the conformation of the molecule as it is packed within a crystal lattice.
The solid-state structure of Methyl α-D-galactofuranoside has been successfully determined by single-crystal X-ray diffraction. Such an analysis provides a static, high-resolution snapshot of the molecule, revealing the preferred conformation of the furanose ring and the orientation of its substituents in the crystal. This crystallographic data serves as a crucial benchmark for validating and refining the results obtained from computational modeling and solution-phase spectroscopic techniques like NMR. It offers precise measurements of endocyclic C-C and C-O bond lengths, which can be compared with values computed by theoretical methods.
To understand how this compound interacts with biological macromolecules, co-crystallization with a target protein is a critical experimental step. In this process, the purified protein is mixed with an excess of the ligand before crystallization trials are initiated. The goal is to obtain a crystal of the protein-ligand complex.
Successful co-crystallization allows for the determination of the complex's three-dimensional structure via X-ray diffraction. This reveals the exact binding mode of the galactofuranoside within the protein's active site, identifying the specific amino acid residues involved in the interaction and the network of hydrogen bonds and van der Waals forces that stabilize the complex. This structural information is invaluable for structure-based drug design and for understanding the molecular basis of carbohydrate recognition.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality and Conformation
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that measure the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are highly sensitive to the stereochemistry and conformation of molecules.
While traditional electronic CD is used to study chromophores, Vibrational Circular Dichroism (VCD) has proven to be particularly powerful for analyzing the conformation of carbohydrates. VCD measures the differential absorption of left- and right-circularly polarized infrared radiation, providing information about the stereochemical arrangement of non-chromophoric parts of a molecule. Studies on furanose-containing monosaccharides have demonstrated that VCD spectroscopy is a reliable and convenient method for determining both the configuration and the conformational equilibrium of the furanose ring. This technique can elucidate the equilibrated state of the various ring puckers (e.g., twist and envelope forms), an aspect that is often difficult to resolve using other analytical methods.
Computational Chemistry and Molecular Modeling of this compound
Computational chemistry provides indispensable tools for exploring the conformational energy landscape of flexible molecules like this compound. Molecular modeling allows for the systematic investigation of numerous possible conformations, providing insights that complement experimental data.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and energetics of molecules. It has been extensively applied to study the conformational preferences of this compound.
Researchers have performed comprehensive DFT studies on both the α- and β-anomers of methyl galactofuranoside, often examining hundreds of potential conformations. These calculations typically employ various functionals (such as B3LYP, PBE0, and B2PLYP) and basis sets (like 6-31G(d,p) and def2-TZVP) to determine the relative energies of different ring puckers and substituent orientations.
For Methyl α-D-galactofuranoside, DFT calculations consistently identify the ²E (or E₂) conformation as the lowest energy ring pucker. This theoretical finding is in good agreement with experimental results from NMR spectroscopy in solution. For Methyl β-D-galactofuranoside, calculations suggest that the ⁴E (or E₄) conformation is the most stable. The inclusion of a solvation model, such as the COSMO model for water, is crucial for obtaining results that can be meaningfully compared to experimental solution-phase data. These computational studies provide a detailed, atomistic understanding of the intrinsic conformational preferences that are fundamental to the molecule's chemical behavior.
| Conformer | B3LYP/6-31G(d,p) (kcal/mol) | PBE0/6-31G(d,p) (kcal/mol) | B2PLYP/def2-TZVP (kcal/mol) |
|---|---|---|---|
| ²E | 0.00 | 0.00 | 0.00 |
| ³T₂ | 0.55 | 0.62 | 0.48 |
| E₃ | 1.10 | 1.25 | 0.95 |
| ⁴T₃ | 1.50 | 1.68 | 1.35 |
Molecular Dynamics Simulations for Conformational Samplingfrontiersin.orgresearchgate.netnih.gov
The five-membered furanoside ring of this compound is inherently more flexible than the more common six-membered pyranoside ring, allowing it to adopt a wider range of conformations. frontiersin.org Molecular Dynamics (MD) simulations serve as a powerful computational microscope to explore this conformational flexibility, providing insights into the dynamic behavior of the molecule in solution over time.
MD simulations model the interactions between atoms using a force field and calculate their movements by integrating Newton's laws of motion. This technique generates a trajectory of the molecule's positions and velocities, offering a detailed picture of its accessible conformations and the transitions between them. A typical simulation for a small molecule like this compound might be run for a duration of 100 to 200 nanoseconds or longer to ensure thorough sampling of the conformational space. nih.govmdpi.com
Analysis of the MD trajectory allows for the characterization of the molecule's structural dynamics. Key parameters are calculated to understand the conformational landscape:
Root Mean Square Deviation (RMSD): This parameter measures the average distance between the atoms of superimposed conformations. Plotting RMSD over the simulation time reveals how much the structure deviates from an initial reference structure, indicating periods of stability and major conformational changes. researchgate.netmdpi.com
Radius of Gyration (Rg): Rg describes the compactness of the molecule's structure. Changes in Rg during a simulation can indicate transitions between more compact and more extended shapes. mdpi.com
Clustering Analysis: To identify the most representative conformations, the simulation snapshots are grouped into clusters based on their structural similarity. This analysis reveals the most populated or energetically favorable conformational states, often referred to as ground states, and less frequent, higher-energy "excited" states. researchgate.net
For non-sulfated galactofuranosides, computational studies have identified specific ring conformations as being predominant. The main conformers are typically found to be C3-exo, or similar structures, with O4-exo identified as a minor conformer. frontiersin.org These conformations are defined by the puckering of the five-membered ring, which can be precisely described using Cremer-Pople parameters. MD simulations provide a dynamic view of the transitions between these puckered states.
| Parameter | Description | Typical Application |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure. | Assess structural stability and identify conformational transitions. |
| Radius of Gyration (Rg) | Indicates the overall compactness of the molecule. | Monitor changes in molecular shape and size. |
| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule accessible to a solvent. | Understand interactions with the solvent environment. |
| Clustering Analysis | Groups similar conformations together from the simulation trajectory. | Identify the most populated and energetically stable conformations. |
Quantum Chemical Calculations of Spectroscopic Parametersfrontiersin.orgsbc.org.pljksus.org
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for accurately predicting the spectroscopic properties of this compound and for interpreting experimental data. sbc.org.pl Unlike MD simulations that rely on classical mechanics, quantum methods solve approximations of the Schrödinger equation to describe the electronic structure of the molecule.
The process begins with a geometry optimization, where the calculation finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. The absence of imaginary frequencies in a subsequent vibrational analysis confirms that this structure is a true energy minimum.
Once the optimized geometry is obtained, various spectroscopic parameters can be calculated. For Nuclear Magnetic Resonance (NMR) spectroscopy, the GIAO (Gauge-Including Atomic Orbital) method is commonly used to compute nuclear magnetic shielding tensors (σ). sbc.org.pl These theoretical shielding values are then converted to chemical shifts (δ) for comparison with experimental spectra by referencing them against a standard, such as Tetramethylsilane (TMS). The relationship is approximated as: δ = σref - σ. sbc.org.pl
The choice of the DFT functional and basis set is critical for accuracy. While the B3LYP functional has been widely applied, other functionals such as PBE0, M06-2X, and the double hybrid B2PLYP may offer improved results for complex carbohydrate systems like galactofuranosides. frontiersin.org Basis sets like 6-31G* or larger ones such as 6-311++G** are chosen to provide a flexible mathematical description of the atomic orbitals. frontiersin.orgsbc.org.pl
These calculations can predict a range of spectroscopic data:
NMR Chemical Shifts (¹H, ¹³C): As described above, theoretical calculations help in assigning peaks in experimental NMR spectra.
NMR Coupling Constants (J-couplings): Calculations can predict the through-bond scalar coupling between nuclei, which provides valuable information about dihedral angles and, therefore, molecular conformation.
Vibrational Frequencies: The calculation of vibrational modes corresponds to peaks in Infrared (IR) and Raman spectra, helping to identify functional groups and characterize the molecule's vibrational properties. physchemres.org
Electronic Properties: Parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated to understand the molecule's reactivity and electronic transitions, which relate to UV-Vis spectroscopy. physchemres.org
| Component | Examples | Purpose |
|---|---|---|
| DFT Functionals | B3LYP | A widely used hybrid functional for geometry optimization and property calculation. sbc.org.pl |
| M06-2X | A meta-hybrid GGA functional, often used for systems with significant non-covalent interactions. frontiersin.org | |
| PBE0 | A hybrid functional that often provides good accuracy for thermochemistry and electronic properties. frontiersin.org | |
| B2PLYP | A double-hybrid functional that incorporates aspects of MP2 theory for higher accuracy. frontiersin.org | |
| Basis Sets | 6-31G* | A Pople-style split-valence basis set with polarization functions, a common starting point. frontiersin.orgsbc.org.pl |
| 6-311++G** | A larger triple-split valence basis set with diffuse and polarization functions for higher accuracy. |
Biological and Biochemical Roles of Galactofuranosides in Pathogenic Organisms
Occurrence and Biosynthesis of Galactofuranosides in Microorganisms
Galactofuranose is found in several pathogenic microorganisms as a key structural element of their cell surface glycoconjugates. nih.govoup.com Its presence is critical for the survival and pathogenicity of these organisms. nih.gov The biosynthesis of Galf-containing molecules begins with the formation of the activated sugar donor, UDP-galactofuranose (UDP-Galf). nih.govoup.com
In pathogenic fungi, such as Aspergillus fumigatus, and protozoan parasites like Trypanosoma cruzi and Leishmania major, the biosynthesis of galactofuranose-containing glycoconjugates is a vital process. rsc.orgoup.com The central precursor for all galactofuranosides is UDP-Galf, which is synthesized from UDP-galactopyranose (UDP-Galp). nih.govoup.com The initial substrate, UDP-Galp, can be generated through two main pathways: the epimerization of UDP-glucose by UDP-glucose-4-epimerase or via the galactose salvage pathway, which involves the phosphorylation of galactose by a galactokinase. oup.com While many organisms utilize the Leloir pathway for galactose salvage, protozoan parasites such as Leishmania and T. cruzi employ a UTP-monosaccharide-1-phosphate uridylyltransferase, also known as UDP-sugar pyrophosphorylase (USP). oup.com
The synthesis of UDP-Galf occurs in the cytosol. oup.com For its utilization in the biosynthesis of glycoconjugates like glycoproteins and glycolipids, which occurs in the Golgi apparatus, UDP-Galf must be transported into the Golgi lumen by a specific nucleotide-sugar transporter. oup.com
The key enzymatic step in galactofuranose biosynthesis is the conversion of UDP-Galp to UDP-Galf, a reaction catalyzed by the flavoenzyme UDP-galactopyranose mutase (UGM). nih.govnih.govwikipedia.org This enzyme facilitates the ring contraction of the six-membered pyranose ring into the five-membered furanose ring. nih.gov The reaction is reversible, with the equilibrium favoring the more thermodynamically stable UDP-Galp by a ratio of approximately 11:1. nih.govnih.gov
UGM is a unique flavoprotein that requires the flavin cofactor to be in a reduced state to catalyze this non-redox isomerization reaction. plos.org The proposed mechanism involves the flavin acting as a nucleophile, forming a covalent flavin-galactose adduct. nih.govplos.org This adduct formation facilitates the opening of the pyranose ring, followed by recyclization to form the furanose ring and subsequent release of UDP-Galf. plos.org The absence of UGM in mammals makes it a prime target for the development of antimicrobial drugs against pathogens like Mycobacterium tuberculosis, Aspergillus fumigatus, and Leishmania major, where the enzyme is essential for growth or is a significant virulence factor. nih.gov
| Enzyme | Substrate | Product | Organisms | Role |
| UDP-galactopyranose mutase (UGM) | UDP-galactopyranose (UDP-Galp) | UDP-galactofuranose (UDP-Galf) | Bacteria, Fungi, Protozoa | Catalyzes the formation of the furanose ring, the precursor for all galactofuranose-containing glycoconjugates. nih.govwikipedia.org |
| UDP-glucose-4-epimerase | UDP-glucose | UDP-galactopyranose (UDP-Galp) | Fungi, Protozoa | Generates UDP-Galp for the UGM-catalyzed reaction. oup.com |
| UDP-sugar pyrophosphorylase (USP) | Galactose-1-phosphate + UTP | UDP-galactopyranose (UDP-Galp) | Leishmania, T. cruzi | Part of the galactose salvage pathway to produce UDP-Galp. oup.com |
Methyl D-galactofuranoside as a Component of Pathogen Glycoconjugates
Galactofuranose, often in the form of β-D-galactofuranosyl residues, is a fundamental component of various complex glycoconjugates on the surface of pathogenic microorganisms. These structures are often essential for the pathogen's viability and its interactions with the host.
The cell wall of Mycobacterium tuberculosis is a complex and robust structure, with arabinogalactan (B145846) (AG) and lipoarabinomannan (LAM) being major polysaccharide components. asm.orgnih.gov Galactofuranose is a key constituent of the galactan domain of AG. rsc.orgasm.org This domain consists of a linear chain of approximately 30-35 alternating β-(1→5)- and β-(1→6)-linked Galf residues. rsc.orgasm.org The arabinogalactan is covalently linked to the peptidoglycan layer, providing a scaffold for the attachment of mycolic acids, which form a crucial permeability barrier. asm.orguzh.ch
Lipoarabinomannan (LAM) is another critical lipoglycan in the mycobacterial cell wall. nih.govnih.gov While the arabinan (B1173331) domain is the most prominent feature of LAM, the galactan core to which it is attached also contains galactofuranose residues. oup.com The structures of AG and LAM are vital for the growth, viability, and virulence of M. tuberculosis. asm.orgnih.gov
| Mycobacterial Glycoconjugate | Galactofuranose Linkage | Location and Function |
| Arabinogalactan (AG) | Alternating β-(1→5) and β-(1→6)-Galf | Covalently linked to peptidoglycan, forms the core of the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, essential for cell wall integrity. rsc.orgasm.org |
| Lipoarabinomannan (LAM) | Part of the galactan core | A major lipoglycan in the cell wall, involved in host-pathogen interactions and immunomodulation. nih.govoup.com |
In several pathogenic fungi, including Aspergillus and Cryptococcus species, galactofuranose is an important component of the cell wall. nih.govoup.com In Aspergillus fumigatus, galactofuranose constitutes about 5% of the cell wall's dry weight and is found in galactomannan (B225805), N- and O-linked glycans of glycoproteins, and glycosphingolipids. oup.com The galactomannan in A. fumigatus consists of a mannan (B1593421) core with side chains of repeating β-(1→5)-Galf units. oup.comnih.gov This galactomannan can be covalently attached to the β-1,3-glucan of the cell wall or anchored to the plasma membrane via a GPI anchor, and it is also secreted. oup.com The presence of galactomannan in the body fluids of patients is a key diagnostic marker for invasive aspergillosis. oup.com In Cryptococcus, galactofuranose has also been identified as a component of cell wall glycans. nih.govoup.com
In protozoan parasites of the Trypanosomatid family, galactofuranose is a feature of various surface glycoconjugates. nih.govoup.com In Trypanosoma cruzi, the causative agent of Chagas disease, terminal non-reducing β-Galf residues are found on the major glycoinositolphospholipids (GIPLs), formerly known as lipopeptidophosphoglycan (LPPG). oup.comnih.gov These GIPLs are abundant on the surface of the insect stages of the parasite. nih.gov The oligosaccharide core of the most abundant GIPL has the structure Galfβ1,3Manα1,2[Galfβ1,3]Manα1,2Manα1,6Manα1,4[AEP6]GlcNα1,6PI. nih.gov Galactofuranosyl residues have also been identified in N-linked chains of glycoproteins in the infective trypomastigote stage of T. cruzi. scielo.br
In Leishmania species, galactofuranose is present in the glycan core of the major surface virulence factor, lipophosphoglycan (LPG), as well as in GIPLs. oup.comnih.gov The LPG membrane anchor contains a conserved internal Galfβ1,3Man moiety. oup.com The absence of galactofuranose in their mammalian hosts makes these parasite glycoconjugates highly immunogenic. nih.govoup.com
| Protozoan Parasite | Glycoconjugate | Role of Galactofuranose |
| Trypanosoma cruzi | Glycoinositolphospholipids (GIPLs) | Terminal non-reducing β-Galf residues are major components of the abundant surface GIPLs. oup.comnih.gov |
| Trypanosoma cruzi | N-linked glycoproteins | Galf residues are present in the N-linked oligosaccharide chains of glycoproteins on the infective stage. scielo.br |
| Leishmania species | Lipophosphoglycan (LPG) | An internal Galfβ1,3Man moiety is part of the conserved glycan core of this major virulence factor. oup.com |
| Leishmania major | Glycoinositolphospholipids (GIPLs) | Galf residues are components of surface GIPLs. oup.com |
Host-Pathogen Interactions Mediated by Galactofuranosides
Galactofuranose (Galf) residues are integral components of the cell surfaces of numerous pathogenic microorganisms, including fungi, bacteria, and protozoa. nih.govnih.gov Since this sugar is absent in mammals, these Galf-containing glycoconjugates form a critical interface between the pathogen and its host, playing a pivotal role in the host's ability to recognize and respond to the invading organism. nih.govnih.govoup.com The molecular composition of these surface glycans is a key determinant in the interaction with host immune receptors, ultimately influencing the outcome of the immune response. oup.com
The host's innate immune system recognizes pathogens by detecting conserved molecular structures known as pathogen-associated molecular patterns (PAMPs). abdn.ac.ukglycopedia.eu Galactofuranoside-containing structures, such as the galactomannan of the fungus Aspergillus fumigatus, are considered PAMPs. nih.govnih.gov These structures are recognized by germline-encoded pattern recognition receptors (PRRs) on host immune cells like macrophages and dendritic cells. abdn.ac.uk
Several classes of PRRs are involved in recognizing fungal PAMPs, including Toll-like receptors (TLRs) and C-type lectin receptors (CLRs). abdn.ac.uk For example, TLRs and the CLR Dectin-1 permit macrophages to distinguish between different cellular states of Aspergillus fumigatus. nih.gov Another important receptor is the Macrophage Galactose-type Lectin (MGL), a C-type lectin expressed on antigen-presenting cells that specifically recognizes glycans with terminal N-acetylgalactosamine (GalNAc) or galactose residues. nih.govnih.gov The recognition of these saccharide epitopes on pathogen surfaces is a crucial first step in initiating an immune response. tmrjournals.com
Upon recognition of galactofuranosides, host immune cells can trigger a variety of responses. However, pathogens have evolved strategies to modulate these responses to their advantage. mdpi.commdpi.com Galactomannan from A. fumigatus, for instance, can exert a regulatory effect on inflammation. nih.gov
Research indicates that while galactomannan itself may not induce a strong inflammatory response, it can reprogram human monocytes, making them less responsive to subsequent stimulation by other potent inflammatory triggers like lipopolysaccharide (LPS). nih.gov This refractory state is associated with the overexpression of the nuclear factor kappa-light-chain-enhancer of activated B cells 2 (NFκB2)/p100. nih.gov By downregulating inflammatory pathways, galactofuranosides may help the pathogen to evade the host's immune surveillance, creating a more favorable environment for its survival and proliferation. nih.govnih.gov This modulation is a key aspect of the complex interplay between host and pathogen. nih.govnih.gov
Enzymology of Galactofuranoside Metabolism
The synthesis and breakdown of galactofuranoside-containing molecules are controlled by specific enzymes that are unique to the organisms producing them. nih.govacs.org These enzymatic pathways are essential for the incorporation of Galf into cellular structures and for remodeling these structures. nih.govacs.org
The biosynthesis of all Galf-containing glycoconjugates begins with the conversion of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf). nih.govoup.com This reaction is catalyzed by the enzyme UDP-galactopyranose mutase (UGM). nih.govrsc.org UDP-Galf then serves as the activated sugar donor for a class of enzymes called galactofuranosyltransferases (GalfTs), which are responsible for transferring the Galf moiety to an acceptor molecule, thereby elongating the glycan chain. oup.comresearchgate.netnih.gov
In mycobacteria, two key enzymes, GlfT1 and GlfT2, are involved in the synthesis of the galactan polymer. nih.govrsc.org These enzymes are bifunctional, meaning they can create both β-Galf-(1→5)-Galf and β-Galf-(1→6)-Galf linkages between Galf residues. nih.gov They act by an inverting mechanism, as the α-anomeric configuration of the UDP-Galf donor is inverted to a β-anomeric linkage in the newly formed glycan. nih.gov
Glycoside hydrolases (GHs) are enzymes that cleave glycosidic bonds. acs.orgmicrobiologyresearch.org Specific galactofuranosidases catalyze the removal of Galf residues from glycoconjugates. nih.govacs.org The most studied of these are exo-β-D-galactofuranosidases (exo-β-D-Galf-ases), which hydrolyze terminal, non-reducing β-D-galactofuranoside residues. nih.govwikipedia.org
One of the first such enzymes was isolated and characterized from Penicillium fellutanum. nih.govnih.gov This extracellular enzyme was shown to be highly specific for β-galactofuranosides and was unable to cleave the pentose (B10789219) homologs, α-L-arabinofuranosides. nih.gov These enzymes play roles in nutrient acquisition, cell wall remodeling, and potentially in detoxifying host-produced compounds. nih.govacs.orgwikipedia.org The properties of several β-D-galactofuranosidases have been characterized, revealing variations in their optimal functioning conditions.
| Organism | Enzyme Type | Optimal pH | Optimal Temperature (°C) | Reference |
|---|---|---|---|---|
| Penicillium fellutanum | Exo-acting | 3.0–4.0 | 47 | nih.gov |
| Aspergillus niger | Not specified | Not specified | Not specified | researchgate.net |
| Trypanosoma cruzi | Exo-acting | Not specified | Not specified | oup.com |
| Helminthosporium sacchari | Not specified | Not specified | Not specified | wikipedia.org |
Biosynthetic Enzyme Inhibition and Mechanism of Action Studies
Because the galactofuranose biosynthetic pathway is essential for many pathogens but absent in humans, its enzymes are attractive targets for the development of new therapeutic agents. nih.govrsc.orgresearchgate.net Inhibition of these enzymes can disrupt the synthesis of the pathogen's cell wall, leading to growth defects, increased sensitivity to stress, and reduced virulence. nih.govoup.comresearchgate.net
Significant research has focused on developing inhibitors for the enzymes involved in both the synthesis and degradation of galactofuranosides. nih.govresearchgate.net For degradative enzymes like β-D-galactofuranosidase, several classes of inhibitors have been synthesized and evaluated. nih.govresearchgate.net These studies are crucial for developing tools to study the function of these enzymes and as potential antifungal or antibacterial agents. nih.govresearchgate.net
Mechanism-based inhibitors are compounds that are processed by the target enzyme to generate a reactive species that inactivates the enzyme, often by forming a covalent bond. youtube.com The development of such specific inhibitors for galactofuranose-metabolizing enzymes is an active area of research. acs.org
| Inhibitor Compound | Target Enzyme | Organism Studied | Key Finding | Reference |
|---|---|---|---|---|
| Alkyl, aryl, and heteroaryl 1-thio-β-d-galactofuranosides | β-D-galactofuranosidase | Penicillium fellutanum | Act as effective inhibitors of the enzyme. | nih.govresearchgate.net |
| 4-aminophenyl thio-β-d-galactofuranoside | β-D-galactofuranosidase | Penicillium fellutanum | Identified as the best inhibitor among tested thioglycosides; suitable for affinity purification of the enzyme. | nih.govresearchgate.net |
| D-galactono-1,4-lactone | β-D-galactofuranosidase | Penicillium fellutanum | Demonstrated inhibitory activity against the enzyme. | nih.govresearchgate.net |
| Thiodisaccharides with terminal Galf | exo-galactofuranosidase | Penicillium fellutanum | Effective inhibitors of the enzyme's activity. | oup.com |
| Octyl β-d-galactofuranoside | Not specified (affects cell membrane) | Leishmania | Induced apoptosis in promastigotes, suggesting a mechanism beyond direct enzyme inhibition. | rsc.org |
Design of Inhibitors for Galactofuranose Biosynthesis
The biosynthesis of galactofuranose-containing glycoconjugates is a validated target for the development of new therapeutic agents against various pathogens. The unique presence of the galactofuranose metabolic pathway in these organisms, and its absence in humans, provides a therapeutic window for selective targeting. The design of inhibitors for this pathway primarily focuses on the enzymes responsible for the synthesis of UDP-galactofuranose (UDP-Galf), the activated sugar donor for galactofuranosyltransferases.
One of the key enzymes in this pathway is UDP-galactopyranose mutase (UGM), which catalyzes the conversion of UDP-galactopyranose (UDP-Galp) to UDP-Galf. The inhibition of UGM effectively halts the production of galactofuranose and, consequently, the synthesis of essential cell wall components. Researchers have explored various strategies to design potent and specific UGM inhibitors. These include substrate analogues that mimic the transition state of the enzymatic reaction and fragment-based screening to identify small molecules that can bind to the active site of the enzyme.
Another important class of enzymes in this pathway are galactofuranosyltransferases, which are responsible for transferring the galactofuranose moiety from UDP-Galf to acceptor molecules. Inhibitors targeting these enzymes would also disrupt the formation of vital galactofuranose-containing structures. The design of such inhibitors often involves creating mimics of the natural substrates, such as UDP-Galf or the acceptor molecules. For instance, thiodisaccharide glycomimetics of β-D-Galf-(1→5)-D-Galf have been synthesized and evaluated as competitive inhibitors of β-D-galactofuranosidase, an enzyme involved in the breakdown of galactofuranosides.
This compound and its derivatives can serve as valuable tools in these inhibitor design studies. They can be used as substrates or substrate analogues to characterize the activity of galactofuranoside-modifying enzymes and to screen for potential inhibitors. For example, the enzymatic activity of exo-β-D-galactofuranosidase from Penicillium fellutanum has been assayed using methyl β-D-galactofuranoside as a substrate.
Table 1: Examples of Inhibitor Design Strategies for Galactofuranose Biosynthesis
| Target Enzyme | Inhibitor Strategy | Example Compound Class |
| UDP-galactopyranose mutase (UGM) | Transition state analogues, Fragment-based screening | Imidazopyridines, Pyrrolidinyl-triazoles |
| Galactofuranosyltransferases | Substrate mimics | Thiodisaccharide glycomimetics |
| β-D-galactofuranosidase | Substrate analogues | Methyl β-D-galactofuranoside |
Structural Biology of Galactofuranoside-Modifying Enzymes
Understanding the three-dimensional structures of the enzymes involved in galactofuranose metabolism is crucial for the rational design of specific and potent inhibitors. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques used to elucidate the atomic-level details of enzyme-substrate and enzyme-inhibitor interactions.
The crystal structures of several key enzymes from the galactofuranose biosynthesis pathway have been determined, providing valuable insights into their catalytic mechanisms. For instance, the crystal structure of UDP-galactopyranose mutase has revealed the conformational changes that occur during the conversion of the pyranose to the furanose ring. These structures have also identified key amino acid residues in the active site that are essential for substrate binding and catalysis.
Similarly, the crystal structures of galactofuranosyltransferases have shed light on how these enzymes recognize their specific donor and acceptor substrates and catalyze the formation of glycosidic bonds. For example, the structure of a bifunctional galactofuranosyltransferase from Mycobacterium tuberculosis has provided a basis for understanding its role in the synthesis of the mycobacterial cell wall galactan.
This compound and its analogues can be used as ligands in crystallographic studies to probe the active sites of these enzymes. By co-crystallizing an enzyme with this compound, researchers can visualize the precise interactions between the sugar and the protein, which can guide the design of inhibitors that bind tightly to the active site. For example, the crystal structure of a β-D-galactofuranosidase has been solved in complex with an inhibitor, revealing the molecular basis for its substrate specificity.
Table 2: Key Galactofuranoside-Modifying Enzymes and their Structural Insights
| Enzyme | Organism | Structural Information | Relevance to Inhibitor Design |
| UDP-galactopyranose mutase (UGM) | Mycobacterium tuberculosis | Crystal structure reveals active site and conformational changes | Provides a template for designing transition-state analogues |
| Galactofuranosyltransferase (GlfT2) | Mycobacterium tuberculosis | Crystal structure shows donor and acceptor binding sites | Guides the development of substrate-mimicking inhibitors |
| β-D-galactofuranosidase | Aspergillus nidulans | Crystal structure in complex with an inhibitor | Elucidates the mechanism of substrate recognition and hydrolysis |
Analytical Approaches for Methyl D Galactofuranoside Detection and Quantification
Immunological Detection Techniques
Immunological methods are highly specific and sensitive, making them invaluable for detecting galactofuranose-containing antigens in complex biological samples. nih.gov These techniques rely on the antigenicity of the galactofuranose (Galf) moiety, which is not synthesized by mammals and can therefore elicit a strong immune response. nih.govtandfonline.com
The unique structure of galactofuranose makes it a key antigenic epitope in many pathogenic fungi and protozoa. nih.govoup.com This has led to the development of both polyclonal and monoclonal antibodies that specifically recognize Galf-containing structures.
Polyclonal Antibodies : These are produced by immunizing animals with whole fungal extracts or purified Galf-containing glycoconjugates. The resulting antisera contain a heterogeneous mixture of antibodies that can recognize different epitopes on the antigen.
Monoclonal Antibodies (mAbs) : For higher specificity, monoclonal antibodies are generated. A notable example is the rat mAb EB-A2, which was developed by immunizing rats with an extract from Aspergillus fumigatus mycelia. nih.gov This antibody specifically recognizes β-(1→5)-linked galactofuranose epitopes, which are characteristic of the galactomannan (B225805) polysaccharide found in the cell wall of Aspergillus species. nih.govoup.com Other mAbs have been developed that recognize terminal β-Galf residues in glycoproteins and glycolipids of various pathogens. oup.commdpi.com
These antibodies are essential tools for the development of diagnostic immunoassays.
The specific antibodies developed against galactofuranosides are widely used in enzyme-linked immunosorbent assays (ELISA) and immunoblotting techniques to detect Galf-containing antigens in clinical samples like serum and bronchoalveolar lavage (BAL) fluid. lifetechindia.combordier.ch
Enzymatic Assays for Substrate/Product Analysis
Enzymatic assays provide high specificity for the detection and quantification of Methyl D-galactofuranoside by leveraging enzymes that recognize the β-D-galactofuranosyl linkage. The primary enzymes used are exo-β-D-galactofuranosidases (Galf-ases), which catalyze the hydrolysis of terminal, non-reducing β-D-galactofuranoside residues from various substrates, including simple glycosides like this compound. nih.govnih.gov
The general principle of these assays involves incubating the sample containing this compound with a specific exo-β-D-galactofuranosidase. The enzyme cleaves the glycosidic bond, releasing D-galactose. The quantification can then be based on either the consumption of the substrate or the formation of the product.
Key Methods for Product Quantification:
Coupled Enzyme Assays: The released D-galactose can be quantified using a secondary enzyme system. A common method is the galactose oxidase assay, where galactose oxidase oxidizes D-galactose, producing hydrogen peroxide, which can be measured colorimetrically through a peroxidase-coupled reaction. nih.govnih.gov
Polarimetry: The hydrolysis of this compound to D-galactose results in a significant change in the specific optical rotation of the solution. This change can be monitored over time using a polarimeter to determine the rate of reaction and, consequently, the initial substrate concentration. nih.gov For example, the hydrolysis of 1.0 µmol of 1-O-methyl-β-d-galactofuranoside results in an increase of +35 millidegrees in a 1-dm polarimeter cell. nih.gov
Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to separate and quantify the D-galactose released after the enzymatic reaction.
The utility of these assays depends on the availability and specificity of the β-D-galactofuranosidase. These enzymes have been isolated from various microorganisms, particularly fungi, and exhibit strict specificity for the β-D-galactofuranoside linkage. nih.gov
| Enzyme Source | Type | Optimal pH | Optimal Temperature (°C) | Notes |
| Penicillium fellutanum | exo-β-D-galactofuranosidase | 3.0 - 4.0 | 47 | One of the first and most studied Galf-ases; specific for β-galactofuranosides. nih.gov |
| Aspergillus niger | exo-β-D-galactofuranosidase (XynD) | 5.0 | 25 | A GH43 family enzyme with strict specificity for pNP-β-Galf. researchgate.net |
| Streptomyces sp. | exo-β-D-galactofuranosidase | 4.5 | 45 | Recombinantly expressed and characterized enzyme. |
| Trichoderma harzianum | exo-β-D-galactofuranosidase | N/A | N/A | Known producer of extracellular Galf-ase. nih.gov |
| Trypanosoma cruzi | exo-β-D-galactofuranosidase | N/A | N/A | Enzyme detected in cell lysates of the protozoan parasite. nih.gov |
This table summarizes properties of various β-D-galactofuranosidases that can be used in enzymatic assays for substrates like this compound. Data sourced from nih.govresearchgate.net.
Quantitative Spectroscopic Methods (e.g., UV-Vis with chromophores)
Direct UV-Vis spectroscopic quantification of this compound is impractical due to its lack of a significant chromophore. Therefore, quantitative methods rely on indirect approaches, primarily through the enzymatic release of a chromophore from a synthetic analog of the substrate. This is the most common and convenient method for assaying galactofuranosidase activity and can be adapted to quantify inhibitors or competing substrates.
The standard method involves the use of para-nitrophenyl (B135317) β-D-galactofuranoside (pNP-Galf) as a chromogenic substrate. nih.govnih.gov The principle is as follows:
A specific β-D-galactofuranosidase cleaves the glycosidic bond of the colorless pNP-Galf.
This reaction releases D-galactofuranose and p-nitrophenol (pNP).
Under alkaline conditions (by adding a stop solution like sodium carbonate or borate (B1201080) buffer), the released p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color. sigmaaldrich.com
The amount of p-nitrophenolate is quantified by measuring its absorbance at a wavelength of 400-420 nm using a UV-Vis spectrophotometer. caymanchem.com
The rate of color formation is directly proportional to the enzyme activity. This assay is highly sensitive, continuous, and suitable for high-throughput screening. While primarily used for measuring enzyme kinetics, it can be adapted into a competitive assay to quantify colorless substrates like this compound, which would act as a competitive inhibitor for the hydrolysis of pNP-Galf.
| Chromogenic Substrate | Enzyme | Released Chromophore | Detection Wavelength (nm) | Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹) |
| p-Nitrophenyl-β-D-galactofuranoside | β-D-Galactofuranosidase | p-Nitrophenol | 400 - 420 | ~18,000 (at pH > 8) |
| o-Nitrophenyl-β-D-galactopyranoside | β-D-Galactosidase | o-Nitrophenol | 405 - 420 | N/A |
| 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) | β-D-Galactosidase | Dichloro-dibromo-indigo | 615 | N/A |
| 5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside (Red-β-D-Gal) | β-D-Galactosidase | Insoluble Red Precipitate | ~565 | N/A |
This table shows examples of chromogenic substrates used for glycosidase assays. While pNP-Galf is specific to the target, other substrates for related enzymes illustrate the same analytical principle. Data sourced from sigmaaldrich.comcaymanchem.combiotium.comsigmaaldrich.com.
Isotopic Tracing for Metabolic Pathway Analysis
Isotopic tracing is a powerful technique to elucidate metabolic pathways by tracking the fate of atoms from a labeled precursor molecule into downstream metabolites. While specific studies tracing isotopically labeled this compound are not widely documented, the methodology, known as Stable Isotope-Resolved Metabolomics (SIRM), is well-established and directly applicable. nih.govnih.gov
The general workflow for applying SIRM to study the metabolism of this compound would be:
Synthesis of a Labeled Tracer: this compound would be chemically or enzymatically synthesized to incorporate a stable isotope, most commonly Carbon-13 (¹³C) or Deuterium (²H). For example, starting with a ¹³C-labeled D-galactose could yield ¹³C-labeled this compound. iaea.orgosti.gov
Administration of the Tracer: The labeled compound is introduced into a biological system, such as a cell culture of a fungus or bacterium known to process galactofuranose. maastrichtuniversity.nl
Metabolite Extraction: After a specific incubation period, the cells are harvested, and metabolites are extracted.
Analysis by Mass Spectrometry (MS) or NMR Spectroscopy: The extracted metabolites are analyzed to detect the incorporation of the isotopic label.
Mass Spectrometry (GC-MS or LC-MS): MS separates molecules based on their mass-to-charge ratio. The incorporation of ¹³C increases the mass of a metabolite, allowing for the tracking of the label through different metabolic intermediates. osti.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can not only detect the presence of the ¹³C label but also determine its precise position within the molecular structure of the metabolites, providing detailed information about the specific biochemical reactions that have occurred. nih.gov
Alternatively, researchers can trace the biosynthesis of galactofuranose-containing structures by feeding cells a common labeled precursor like [U-¹³C]-glucose. nih.govbiorxiv.org The ¹³C atoms from glucose are incorporated into the nucleotide sugar pool, including UDP-galactopyranose and its isomer UDP-galactofuranose. researchgate.net Subsequent analysis of glycoconjugates can reveal the extent to which glucose-derived carbons are used to build galactofuranose units, providing insight into the activity of the biosynthetic pathway under different physiological conditions. nih.govmdpi.com
| Technique | Principle | Information Gained | Key Advantages |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio to detect mass shifts from incorporated isotopes. | Number of labeled atoms per molecule (isotopologue distribution). | High sensitivity, suitable for complex mixtures, high throughput. |
| Nuclear Magnetic Resonance (NMR) | Detects specific nuclei (e.g., ¹³C) and their chemical environment. | Positional information of labels within a molecule (isotopomer analysis). | Non-destructive, provides detailed structural information on metabolic transformations. |
This table compares the two primary analytical techniques used in isotopic tracing for metabolic pathway analysis. Data sourced from nih.govmaastrichtuniversity.nl.
Applications of Methyl D Galactofuranoside in Chemical Biology and Glycochemistry Research
Methyl D-galactofuranoside as a Synthetic Precursor for Complex Glycoconjugates
The unique structural features of this compound make it an invaluable starting material for the synthesis of more complex molecules containing the galactofuranose motif. nih.gov Its furanosidic form provides the necessary scaffold for constructing oligosaccharides and for incorporation into larger biomolecules like glycopeptides and glycolipids. The synthesis of these complex glycoconjugates is essential for advancing glycobiological studies aimed at understanding the role of galactofuranose in microbial physiology and pathogenesis. nih.gov
The chemical and enzymatic synthesis of oligogalactofuranosides—chains of two or more galactofuranose units—is a key area of research. These oligomers are vital for studying the structure of microbial cell walls and for investigating the specificity of enzymes and antibodies that recognize galactofuranose-containing epitopes.
This compound and its derivatives are used to prepare partially protected acceptor molecules, which are then glycosylated to form specific linkages, such as (1→2), (1→3), (1→5), and (1→6) bonds found in natural polysaccharides. nih.gov Enzymatic approaches have also proven effective. For instance, an arabinofuranosidase from Clostridium thermocellum has been shown to catalyze the oligomerization of p-nitrophenyl β-D-galactofuranoside, successfully producing various regioisomers of di-galactofuranosides. nih.gov Notably, this enzymatic method was used to prepare the biologically relevant β-D-Galf-(1,6)-β-D-Galf sequence for the first time. nih.gov These synthetic successes provide access to well-defined structures for immunological and biochemical studies. nih.gov
Table 1: Examples of Synthesized Oligogalactofuranoside Linkages
| Linkage Type | Synthetic Strategy | Reference |
|---|---|---|
| β(1→2) | Chemical glycosylation using protected acceptors | nih.gov |
| β(1→3) | Chemical glycosylation using protected acceptors | nih.gov |
| β(1→5) | Chemical glycosylation; Enzymatic synthesis | nih.govnih.gov |
To probe the biological functions of galactofuranosylated proteins and lipids, chemists incorporate galactofuranose units into synthetic glycopeptides and glycolipids. This compound can be chemically modified into a suitable glycosyl donor or acceptor for these complex syntheses. For example, a C-glycoside analogue of β-D-galactosyl hydroxylysine, a complex and highly functionalized glycosylated amino acid, was successfully synthesized and incorporated into a glycopeptide from type II collagen. researchgate.net This synthetic glycopeptide was recognized by autoimmune T cells, demonstrating the importance of the galactose moiety in immune recognition. researchgate.net Such synthetic molecules are indispensable for dissecting molecular interactions, raising specific antibodies, and developing synthetic vaccines.
Development of Chemical Probes for Galactofuranoside Biosynthesis and Recognition
Chemical probes derived from this compound are powerful tools for studying the enzymes involved in galactofuranose metabolism and for visualizing galactofuranose-containing structures in biological systems. umn.edu Since the enzyme UDP-galactopyranose mutase (UGM) is the sole source of UDP-galactofuranose (UDP-Galf), the precursor for galactofuranosylation, it is a prime target for the development of inhibitor probes. umn.edugrantome.com
Activity-based probes (ABPs) are small molecules that feature a reactive group ("warhead"), a specificity element (e.g., a sugar), and a reporter tag (e.g., a fluorophore or biotin). nih.gov They form a covalent bond with the active site of a target enzyme, allowing for its detection and functional characterization. nih.gov In the context of galactofuranose, ABPs based on cyclophellitol (B163102) and its derivatives have been developed to target retaining glycoside hydrolases. nih.govwhiterose.ac.uk These probes mimic the transition state of the enzymatic reaction and covalently label the catalytic nucleophile residue. researchgate.net While much work has focused on glucosidases, the principles are extended to other glycosidases, and such probes are invaluable for identifying and characterizing galactofuranosyl-processing enzymes in complex biological samples like fungal secretomes. whiterose.ac.ukresearchgate.net
Attaching a fluorescent dye to this compound or its derivatives creates probes for imaging studies. These fluorescent analogs can be used to visualize the localization of galactofuranose-containing glycoconjugates in cells or to monitor the activity of galactofuranose-binding proteins. nih.gov For example, a fluorescently labeled galactopyranoside was synthesized and used to successfully label β-galactosidases. researchgate.net The fluorescent tag allowed for the rapid identification of the labeled enzyme and its catalytic site through mass spectrometry. researchgate.net This approach facilitates high-throughput characterization of enzymes and can be extended to other glycosidases, including those that process galactofuranose. researchgate.net
Mechanistic Studies of Galactofuranose-Binding Proteins and Enzymes
This compound and its synthetic analogs are essential substrates and inhibitors for studying the mechanisms of galactofuranose-binding proteins and enzymes (Galf-ases). nih.gov These studies provide insight into substrate specificity, catalytic mechanisms, and protein structure.
The activity of β-D-galactofuranosidases, enzymes that cleave terminal β-D-Galf residues, was initially detected and measured using simple substrates like methyl β-D-galactofuranoside. nih.gov The amount of galactose released during the reaction is quantified to determine enzyme activity. nih.govnih.gov More complex synthetic substrates, such as 4-nitrophenyl β-D-galactofuranoside, provide a chromogenic signal that simplifies activity measurement. nih.gov
Researchers have also synthesized various inhibitors to probe enzyme active sites. Alkyl and aryl 1-thio-β-D-galactofuranosides have been shown to be good competitive inhibitors of galactofuranosidases. nih.govnih.gov By studying how these synthetic analogs bind, researchers can map the active site and understand the molecular interactions required for catalysis. This knowledge is crucial for designing more potent and specific inhibitors that could serve as antimicrobial agents.
Table 2: Kinetic Parameters of a Recombinant Galf-ase with a Synthetic Substrate
| Enzyme | Substrate | KM (mM) | Optimal pH | Temperature Stability | Reference |
|---|
Ligand Binding Studies
This compound and its analogs are valuable ligands for studying the binding specificities of carbohydrate-binding proteins (lectins) and enzymes. While detailed kinetic studies on this compound itself are not extensively documented in the provided context, related compounds like methyl α- and β-D-galactopyranosides have been used to probe the binding kinetics of lectins such as peanut agglutinin using Carbon-13 NMR. nih.govacs.org Such studies determine association and dissociation rate constants, providing insight into the thermodynamics and mechanism of carbohydrate-protein interactions. nih.gov The principles of these binding studies are applicable to furanoside derivatives to understand their interaction with target proteins, such as the enzymes involved in galactofuranose metabolism. For instance, saturation transfer difference (STD) NMR spectroscopy is a technique used for "group epitope mapping," which identifies the specific parts of a ligand that are in direct contact with a protein receptor, a method applicable to galactofuranoside derivatives. sigmaaldrich.com
Enzyme Kinetics with this compound Substrates/Inhibitors
The kinetics of enzymes that process galactofuranosides are often studied using synthetic substrates or inhibitors derived from this compound. For example, thiodisaccharide glycomimetics, which mimic the natural β-D-Galf-(1→5)-D-Galf motif, have been synthesized and evaluated as inhibitors of β-D-galactofuranosidase from Penicillium fellutanum. rsc.orgresearchgate.net These studies reveal important kinetic parameters, such as the inhibition constant (Kᵢ), which quantifies the inhibitor's potency.
One such study demonstrated that a synthesized thiodisaccharide with a D-galactofuranose configuration at the reducing end acted as a competitive inhibitor with a Kᵢ value of 0.15 mM. rsc.orgresearchgate.net In contrast, an analog with an L-altrofuranose configuration was a significantly weaker inhibitor, highlighting the enzyme's stereospecificity. rsc.orgresearchgate.net
Table 1: Inhibition of β-D-galactofuranosidase by Thiodisaccharide Glycomimetics
Design and Synthesis of Anti-Infective Agents Targeting Galactofuranose Metabolism (Research Focus)
The absence of D-galactofuranose (Galf) in humans makes its biosynthetic pathway an ideal target for the development of selective anti-infective drugs. nih.govkiesslinglab.com Galf is an essential component of the cell wall in pathogens like Mycobacterium tuberculosis (the causative agent of tuberculosis) and is vital for the viability or virulence of other microorganisms like Leishmania species. kiesslinglab.comacs.org Therefore, designing molecules that inhibit the enzymes responsible for the synthesis and incorporation of Galf is a promising strategy for creating new therapeutics. kiesslinglab.commdpi.com
Targeting UDP-galactopyranose mutase (UGM)
A key enzyme in this pathway is UDP-galactopyranose mutase (UGM), which catalyzes the unique isomerization of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf). kiesslinglab.comkiesslinglab.com UDP-Galf is the activated sugar donor required by galactofuranosyltransferases to build Galf-containing polysaccharides. kiesslinglab.com The gene encoding UGM is essential for the viability of mycobacteria, making it a prime target for drug development. kiesslinglab.comacs.org
High-throughput screening and rational design have led to the identification of several classes of UGM inhibitors. For example, a class of 2-aminothiazoles was found to inhibit UGM from Klebsiella pneumoniae and M. tuberculosis with IC₅₀ values in the low micromolar range. kiesslinglab.comacs.org Importantly, a direct correlation was observed between the potency of these inhibitors against UGM and their ability to block mycobacterial growth, validating UGM as a therapeutic target. kiesslinglab.com Kinetic analyses revealed that these 2-aminothiazole (B372263) compounds act as competitive inhibitors with respect to the UDP-Galf substrate. kiesslinglab.com
Table 2: Potency of Selected UGM Inhibitors
Inhibition of Galactofuranosyltransferases
Following the synthesis of UDP-Galf by UGM, galactofuranosyltransferases (GlfTs) are responsible for transferring the Galf moiety to growing polysaccharide chains. acs.org In M. tuberculosis, the enzymes GlfT1 and GlfT2 are involved in the assembly of the galactan core of the essential mycolyl-arabinogalactan-peptidoglycan complex. mdpi.comnih.gov Inhibiting these transferases presents another strategic approach to disrupt cell wall formation.
Research has focused on synthesizing analogs of the natural substrate, UDP-Galf, to act as inhibitors. nih.gov Chemoenzymatically prepared UDP-furanoses, modified at the C-5 or C-6 position, have been shown to be potent inhibitors of galactan assembly, with inhibitory effects observed at concentrations as low as 9 µM. nih.gov These analogs can function either by directly inhibiting the enzymes or by acting as chain-terminating substrates, leading to the formation of non-functional "dead-end" intermediates. nih.gov While some D-fructofuranosyl and D-tagatofuranosyl sulfones were designed as transition-state analogs for GlfT2, they did not prove to be effective inhibitors in enzyme assays despite favorable computational docking scores. nih.gov
Glycomimetic Design Based on this compound Scaffolds
Glycomimetics are molecules designed to mimic the structure and function of natural carbohydrates. mdpi.com They are often developed to have improved properties, such as enhanced binding affinity to a target protein, increased stability against enzymatic degradation, and better bioavailability. mdpi.com The this compound structure serves as an excellent scaffold for designing such glycomimetics, particularly for inhibitors of enzymes involved in Galf metabolism.
A notable example is the synthesis of galactofuranosyl-(1→5)-thiodisaccharides. rsc.org In these molecules, the interglycosidic oxygen atom is replaced by a sulfur atom, creating a thioether linkage that is resistant to hydrolysis by glycosidases. rsc.orgresearchgate.net These thiodisaccharides mimic the natural β-D-Galf-(1→5)-D-Galf linkage found in pathogenic glycoconjugates and have been shown to be effective competitive inhibitors of β-D-galactofuranosidase, an enzyme that breaks down Galf-containing structures. rsc.orgresearchgate.net The design of such stable glycomimetics provides powerful tools for studying these enzymes and serves as a foundation for developing potential therapeutic agents. rsc.org
Emerging Research Frontiers and Future Perspectives for Methyl D Galactofuranoside
Advancements in High-Throughput Synthesis and Screening
The inherent complexity and structural diversity of carbohydrates have historically presented significant barriers to their chemical synthesis. nih.gov However, recent technological strides are overcoming these challenges, enabling more rapid and efficient access to pure galactofuranosides for research.
Automated Glycan Assembly (AGA): A transformative technology in carbohydrate synthesis is Automated Glycan Assembly (AGA). nih.govacs.org This solid-phase synthesis approach, analogous to automated peptide and oligonucleotide synthesis, has streamlined the production of complex oligosaccharides. acs.org AGA has expedited access to synthetic glycans of up to 50 monosaccharide units. acs.org The process involves sequentially adding monosaccharide building blocks to a resin support, with recent advancements incorporating microwave heating to accelerate reaction steps and the development of novel linkers that allow for the release of conjugation-ready glycans. acs.orgeurocarb2023.com While many examples focus on more common mammalian glycans, the principles and technologies of AGA are directly applicable to the synthesis of oligosaccharides containing Methyl D-galactofuranoside, providing crucial tools for biological investigation. nih.gov
Solution-Phase Innovations: Alongside solid-phase methods, automated solution-phase synthesis is emerging as a powerful alternative. acs.org Recently developed synthesizers can automate multicomponent, one-pot glycosylations in solution. acs.org This approach has been used to assemble a wide variety of complex oligosaccharides, and it addresses some challenges of solid-phase methods, such as the need for a large excess of expensive building blocks and difficulties in reaction monitoring and scale-up. acs.org
High-Throughput Screening: The availability of synthetic galactofuranosides facilitates high-throughput screening to identify molecules that interact with them. Glycan arrays are a key technology in this area. nih.gov These arrays involve immobilizing a collection of different glycans, including those containing Galf, onto a surface. nih.gov The chip can then be probed with fluorescently labeled proteins, antibodies, or even whole cells to identify specific binding interactions, providing critical insights into the biological recognition of galactofuranoside structures. nih.gov
Integration of this compound Research with Systems Biology Approaches
To fully comprehend the biological significance of this compound, it is essential to move beyond isolated studies and adopt a systems-level perspective. Systems biology aims to understand the complex interactions within biological systems as a whole. nih.gov Glycomics, the comprehensive study of the glycome (the entire complement of sugars in an organism), is an integral part of this approach. nih.govcreative-proteomics.com
Integrating galactofuranoside research with systems biology involves connecting glycomic data with other "omics" disciplines, such as genomics, transcriptomics, proteomics, and metabolomics. nih.gov For instance, by correlating the presence of specific galactofuranoside structures on a pathogen's surface with its gene expression (transcriptomics) and protein profiles (proteomics) under different conditions, researchers can build a more complete picture of how these glycans contribute to processes like virulence and environmental adaptation. nih.gov
However, the integration of glycomics into multi-omics platforms faces challenges. The glycomics knowledgebase is currently dispersed across various publications and databases, hindering a holistic view. nih.gov A concerted effort is needed to develop comprehensive maps of the molecular interactions and regulatory networks that control the synthesis and function of glycans like this compound, thereby enabling a true systems glycobiology approach. nih.govtandfonline.com
Novel Therapeutic Strategies Inspired by Galactofuranoside Biology (Pre-clinical, Research Phase)
The absence of galactofuranose in humans makes its biosynthetic pathway an attractive target for developing antimicrobial agents with high specificity and potentially low toxicity. nih.govnih.gov Research in this area is focused on the pre-clinical identification and validation of molecular targets. nih.gov
Inhibition of Biosynthetic Enzymes: A primary strategy is the inhibition of enzymes essential for Galf biosynthesis. nih.govacs.org A key enzyme is UDP-galactopyranose mutase (UGM), which catalyzes the conversion of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf), the sole donor for Galf residues in glycoconjugates. acs.orgmdpi.comacs.org Since UGM is not found in humans, it is a prime target for therapeutic intervention. acs.org Researchers are actively designing and synthesizing inhibitors of UGM and other essential enzymes like galactofuranosyltransferases (GalfTs), which are responsible for incorporating UDP-Galf into growing glycan chains. mdpi.commit.edu
Galactofuranoside-Based Immunotherapies: The immunogenic nature of galactofuranose-containing structures is also being explored. Because these glycans are foreign to the human immune system, they can elicit a strong immune response. This has led to pre-clinical research into using synthetic Galf-containing oligosaccharides and glycoconjugates as components of vaccines against pathogenic fungi and bacteria. acs.org These synthetic antigens could potentially be used to generate protective antibodies against infection.
The development of iminoalditol analogues of galactofuranosides as potential glycosidase inhibitors represents another research direction. nih.gov Some of these compounds have shown inhibitory activity against β-galactosidase in pre-clinical models, suggesting a potential, though early-stage, therapeutic avenue. nih.gov
Development of Advanced Analytical Tools for Glycomics
The structural complexity of glycans, with their branched structures and numerous stereoisomers, presents significant analytical challenges. creative-biostructure.com The advancement of glycomics and the study of this compound are critically dependent on the continued development of sophisticated analytical tools.
Mass Spectrometry (MS): Mass spectrometry is a cornerstone of glycan analysis due to its high sensitivity. nih.govcreative-proteomics.com Soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly used. researchgate.net Coupling liquid chromatography (LC) or capillary electrophoresis (CE) with MS (LC-MS, CE-MS) allows for the separation of complex glycan mixtures and their isomers before analysis. creative-proteomics.comresearchgate.net Tandem MS (MS/MS) provides fragmentation data that helps elucidate the sequence and branching patterns of oligosaccharides. creative-proteomics.com Recent MS-based methods, such as infrared multiple photon dissociation (IRMPD) spectroscopy, have shown promise in distinguishing between pyranose and furanose forms of galactose, a critical capability for studying galactofuranosides. acs.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable, non-destructive technique for the detailed structural elucidation of glycans. creative-biostructure.comcreative-biolabs.com While MS is excellent for determining composition, NMR provides definitive information on atomic connectivity, the stereochemistry of glycosidic linkages (α or β), linkage positions, and the three-dimensional conformation of molecules in solution. nih.govpharmtech.comglycopedia.eu Advanced two-dimensional (2D) NMR techniques like COSY and HSQC are essential for deciphering the structures of complex glycans. pharmtech.com
The table below summarizes the primary applications of these key analytical techniques in the study of galactofuranosides.
| Analytical Technique | Primary Application in Galactofuranoside Research | Key Information Provided |
| Mass Spectrometry (MS) | Glycan profiling, composition analysis, and sequencing. | Molecular weight, monosaccharide composition, glycan sequence, branching patterns. nih.govcreative-proteomics.com |
| Nuclear Magnetic Resonance (NMR) | Definitive structural elucidation and conformational analysis. | Anomeric configuration (α/β), glycosidic linkage positions, stereochemistry, 3D structure. nih.govpharmtech.com |
| Liquid Chromatography (LC) | Separation of complex glycan mixtures and isomers. | Purification and separation of glycans prior to MS or NMR analysis. nih.govresearchgate.net |
| Glycan Arrays | High-throughput screening of binding interactions. | Identification of proteins or cells that bind specifically to galactofuranoside structures. nih.gov |
Unexplored Biological Roles and Mechanisms of this compound
While it is established that galactofuranose is vital for the viability and virulence of certain pathogens, many of its specific biological roles and mechanisms remain to be discovered. nih.govnih.gov Future research is poised to explore several intriguing frontiers.
Host-Pathogen Interactions: The precise role of cell surface galactofuranosides in mediating the interaction between pathogens and their hosts is a major unexplored area. These glycans may act as ligands for host immune receptors, either triggering or suppressing an immune response. They could also be involved in adhesion to host cells, a critical first step in the infection process. Understanding these interactions at a molecular level could reveal new targets for anti-infective therapies.
Cell Wall Dynamics and Integrity: In fungi and mycobacteria, Galf-containing polymers are integral to the cell wall structure. oup.comnih.gov However, the dynamic regulation of these polymers during cell growth, division, and stress response is not well understood. Research into the enzymes that degrade or modify galactofuranoside structures, such as β-D-galactofuranosidases, is still in its early stages. nih.govnih.gov Identifying and characterizing these enzymes could provide insights into cell wall remodeling and reveal novel enzymatic targets.
Beyond Pathogens: The distribution of galactofuranose is not strictly limited to pathogenic organisms. It is also found in various non-pathogenic bacteria, algae, and other lower organisms. nih.gov The biological function of Galf in these contexts is almost entirely unknown. Investigating its role in these organisms could uncover novel biological pathways and provide a broader understanding of the evolutionary significance of this unusual sugar.
Q & A
Q. What are the common synthetic routes for Methyl β-D-galactofuranoside, and how are yields optimized?
Methyl β-D-galactofuranoside is typically synthesized via debenzoylation of thioglycoside intermediates. For example, treatment of benzoylated thioglycosides (e.g., compound 17a) with methanol-TEA-water (5:2:1) selectively removes benzoyl groups, yielding methyl β-D-galactofuranoside as the sole product . Optimization involves controlling reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions like migration (e.g., allyl 2,3,6-tri-O-benzoyl-5-hydroxy-β-D-galactofuranoside formation at 8% yield) . Purification via flash chromatography (e.g., 40% EtOAc in hexanes) improves yield (55–81%) .
Q. How is NMR spectroscopy utilized to confirm the structure of Methyl D-galactofuranoside derivatives?
Key NMR signals for β-D-galactofuranosides include:
- ¹H NMR : Anomeric proton (H-1) at δ 5.32 ppm (d, J = 1.3 Hz) .
- ¹³C NMR : C-2 and C-4 signals >80 ppm, with upfield-shifted anomeric carbon (C-1) due to sulfur shielding in thioglycosides .
- Diagnostic hydroxyl signals (e.g., 5-OH at δ 2.71 ppm) in partially deprotected intermediates . Comparative analysis with reported data ensures structural accuracy .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) resolve regioselectivity in galactofuranoside glycosylation?
Density Functional Theory (DFT) calculations using Gaussian16 (B3LYP/6-311G(2d,p)) model reaction kinetics. For methyl β-D-galactofuranoside, condensed Fukui functions identify electrophilic/nucleophilic sites, predicting regioselectivity in glycosylation. Conformational analysis (e.g., 4TO vs. 3T2 ring conformers) reveals how hydroxyl orientation influences reactivity . These methods explain unexpected regioselectivity in 6-deoxy-6-fluoro derivatives, where O5 acts as the nucleophile .
Q. What strategies address contradictions in reported NMR data for galactofuranosides?
Discrepancies in NMR assignments (e.g., hydroxyl shifts, anomeric configurations) are resolved by:
- Solvent standardization : CDCl3 vs. D2O alters proton exchange rates, affecting OH signal visibility .
- Conformational analysis : Gas-phase IR spectroscopy (e.g., OH stretching at 3600–3650 cm⁻¹) identifies intramolecular H-bonds, clarifying ring conformers (e.g., β-anomer adopts 1T2→1E) .
- Comparative validation : Synthetic model trisaccharides (e.g., vicinally branched galactofuranosides) are analyzed via 2D NMR (COSY, HSQC) to cross-validate chemical shifts with computational data .
Q. How to design enzymatic assays for evaluating β-D-galactofuranosidase inhibitors?
- Substrate selection : Use 4-nitrophenyl β-D-galactofuranoside (pNP-β-D-Galf) as a chromogenic substrate, monitoring hydrolysis at 405 nm .
- Inhibitor screening : Test thioglycosides (e.g., 14b–19b) at varying concentrations (0.01–1 mM) in enzyme assays. Calculate IC50 values relative to lactone reference inhibitors (IC50 = 0.10 mM) .
- Specificity controls : Validate using promastigote forms (e.g., Leishmania major) to exclude non-specific cytotoxicity .
Methodological Notes
- Synthetic protocols : Prioritize thioglycoside-based routes for scalability and deuterated analogs (e.g., 12-d5-Phenoxy derivatives) for mechanistic studies .
- Computational tools : Use CAM-B3LYP/6-311++G(2df,2pd) for accurate conformational modeling of furanose rings .
- Data validation : Cross-reference NMR/HRMS with synthetic standards (e.g., octyl 6-deoxy-6-fluoro derivatives) and crystallographic data (e.g., allyl tetra-O-acetyl-β-D-galactofuranoside) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
